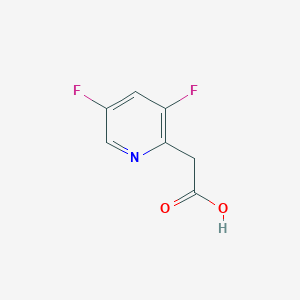

2-(3,5-Difluoro-2-pyridyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5F2NO2 |

|---|---|

Molecular Weight |

173.12 g/mol |

IUPAC Name |

2-(3,5-difluoropyridin-2-yl)acetic acid |

InChI |

InChI=1S/C7H5F2NO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) |

InChI Key |

XAIUEYODYSZRDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)CC(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3,5 Difluoro 2 Pyridyl Acetic Acid

Strategic Approaches to the 3,5-Difluoro-2-pyridyl Core

Directed Halogenation and Subsequent Fluorination Techniques

A common and effective method for the synthesis of fluorinated pyridines involves the replacement of other halogens, typically chlorine or bromine, with fluorine. This halogen exchange (Halex) reaction is a powerful tool for introducing fluorine atoms into specific positions on the pyridine (B92270) ring.

One notable example is the synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine. This transformation can be achieved using potassium fluoride (B91410) as the fluorinating agent in the presence of a phase-transfer catalyst, such as tetraphenylphosphonium (B101447) bromide or tetrabutylphosphonium (B1682233) bromide. The reaction is typically carried out in a high-boiling aprotic polar solvent like N-methylpyrrolidone (NMP) or sulfolane (B150427) at elevated temperatures. The reaction proceeds in a stepwise manner, with the initial formation of 2-fluoro-3,5-dichloropyridine, followed by a second fluorination to yield the desired 2,3-difluoro-5-chloropyridine. By carefully controlling the reaction temperature, it is possible to accumulate the monofluorinated intermediate before proceeding to the difluorinated product.

| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 2,3,5-Trichloropyridine | Potassium Fluoride | Tetrabutylphosphonium bromide | N-Methylpyrrolidone | 190-205 | 2,3-Difluoro-5-chloropyridine | ~40 |

| 2,3,5-Trichloropyridine | Potassium Fluoride | Tetraphenylphosphonium bromide | Sulfolane | 180-200 | 2,3-Difluoro-5-chloropyridine | ~39 |

Electrophilic fluorination represents another direct approach to introduce fluorine onto a pyridine ring. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are powerful electrophilic fluorine sources. While direct electrophilic fluorination of pyridine itself can be challenging due to the electron-deficient nature of the ring, the fluorination of activated pyridine precursors, such as dihydropyridines, followed by aromatization, provides a viable route to fluorinated pyridines.

Heterocycle Annulation and Cyclization Protocols for Pyridine Ring Formation

The de novo synthesis of the pyridine ring through cyclization and annulation reactions offers an alternative strategy to halogen exchange. Several classic named reactions are employed for the synthesis of substituted pyridines, including the Hantzsch, Kröhnke, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses. These methods typically involve the condensation of smaller, functionalized acyclic precursors to construct the heterocyclic ring.

Hantzsch Pyridine Synthesis: This is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org

Kröhnke Pyridine Synthesis: This method utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds, which react in the presence of ammonium acetate to form highly substituted pyridines.

Bohlmann-Rahtz Pyridine Synthesis: This synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine. wikipedia.org

Guareschi-Thorpe Condensation: This reaction produces pyridine derivatives through the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. drugfuture.com

While these methods are powerful for the synthesis of a wide range of substituted pyridines, their specific application to the direct formation of a 3,5-difluoropyridine (B1298662) ring using fluorinated starting materials is not extensively documented in the literature. The challenge often lies in the availability and reactivity of the required fluorinated precursors for these condensation reactions.

Functional Group Interconversions on Precursor Pyridines

Functional group interconversions on readily available substituted pyridines provide a versatile approach to introduce the desired fluorine atoms or to set the stage for subsequent reactions. A key transformation in this context is the conversion of a halogen, such as bromine, into a more reactive functional group.

For instance, a bromo-substituted pyridine can be converted into a lithiated species through a halogen-metal exchange reaction. This is typically achieved by treating the bromopyridine with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting lithiated pyridine is a powerful nucleophile and can react with a variety of electrophiles. This strategy is particularly useful for introducing the acetic acid moiety, as will be discussed in a later section.

Introduction of the Acetic Acid Moiety

Once the 3,5-difluoro-2-pyridyl core is established, the next critical step is the introduction of the acetic acid group at the C2-position. This can be accomplished through various methodologies, including direct carboxylation or the functionalization of a pre-installed methyl group.

Carboxylation and Carbonylation Methodologies at the C2-Position

Direct carboxylation of the pyridine ring at the C2-position is a highly efficient method for introducing the carboxylic acid functionality. This is often achieved by first generating a nucleophilic center at the C2-position, which can then react with an electrophilic carbon source like carbon dioxide.

A powerful strategy involves the directed ortho-metalation of a 3,5-difluoropyridine. By treating 3,5-difluoropyridine with a strong base, such as lithium diisopropylamide (LDA), at low temperatures, it is possible to selectively deprotonate the C2-position, forming 2-lithio-3,5-difluoropyridine. This organolithium intermediate can then be trapped with solid carbon dioxide (dry ice) followed by an acidic workup to yield 2-(3,5-Difluoro-2-pyridyl)acetic acid's precursor, 3,5-difluoro-2-pyridinecarboxylic acid.

Alternatively, a Grignard reaction can be employed. Starting from 2-chloro-3,5-difluoropyridine, a Grignard reagent can be formed by reacting it with magnesium metal. This organomagnesium compound can then be carboxylated by bubbling carbon dioxide gas through the reaction mixture or by pouring the Grignard solution over crushed dry ice. wikipedia.org Subsequent acidification yields the desired carboxylic acid.

| Precursor | Reagent 1 | Reagent 2 | Product |

| 3,5-Difluoropyridine | Lithium diisopropylamide (LDA) | Carbon Dioxide (CO2) | 3,5-Difluoro-2-pyridinecarboxylic acid |

| 2-Chloro-3,5-difluoropyridine | Magnesium (Mg) | Carbon Dioxide (CO2) | 3,5-Difluoro-2-pyridinecarboxylic acid |

α-Functionalization and Homologation of Pyridyl-Methyl Precursors

An alternative to direct carboxylation is the homologation of a 2-methyl or 2-(halomethyl)pyridine precursor. This two-step approach involves first introducing a one-carbon unit at the C2-position, which is then converted into the acetic acid moiety.

A key intermediate in this strategy is 2-(chloromethyl)-3,5-difluoropyridine (B1394861). This compound can be synthesized via the chloromethylation of 3,5-difluoropyridine using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride.

The chloromethyl group is a versatile handle for further functionalization. A standard homologation sequence involves the reaction of 2-(chloromethyl)-3,5-difluoropyridine with a cyanide salt, such as sodium cyanide, to form the corresponding nitrile, 2-(3,5-difluoro-2-pyridyl)acetonitrile. This nucleophilic substitution reaction replaces the chloride with a cyano group. The resulting nitrile can then be hydrolyzed under acidic or basic conditions to afford the desired this compound.

Controlled Hydrolysis and Oxidation Reactions for Carboxylic Acid Formation

The formation of the carboxylic acid moiety is a critical step in the synthesis of this compound. This transformation is typically achieved from precursors such as nitriles, esters, or amides through controlled hydrolysis, or from benzyl (B1604629) halides via carbonylation reactions.

One of the most common routes involves the hydrolysis of a corresponding nitrile, such as 2-(3,5-Difluoro-2-pyridyl)acetonitrile. This reaction can be performed under either acidic or basic conditions. For instance, heating the nitrile precursor in the presence of a strong acid like concentrated hydrochloric acid or aqueous sulfuric acid quantitatively converts the nitrile to the desired carboxylic acid. google.com The product often precipitates from the acidic medium and can be isolated through simple filtration. google.com

Alternatively, base-catalyzed hydrolysis of esters provides a mild and efficient pathway. The hydrolysis of an ethyl or methyl ester of this compound using a base like potassium hydroxide (B78521) or sodium hydroxide in an aqueous alcohol solution is a standard procedure. chemicalbook.com For example, the hydrolysis of ethyl 2-pyridylacetate (B8455688) has been achieved with potassium hydroxide in an ethanol-water mixture, stirred at a moderate temperature for a short duration. chemicalbook.com

Hydrolysis of amides is another viable method. Titanium(IV) tetrachloride has been noted as a catalyst for the conversion of primary amides to carboxylic acids under mild conditions in the presence of aqueous HCl. mdpi.com

Carbonylation reactions offer a more direct route from halogenated precursors. A related compound, 2,3-difluorophenylacetic acid, is synthesized from 2,3-difluorobenzyl chloride through a carbonylation reaction with carbon monoxide. google.com This type of reaction is typically catalyzed by a metal complex, such as a cobalt tetracarbonyl salt. google.com This method avoids the use of cyanide and subsequent hydrolysis steps. google.com

| Precursor Type | Reagents and Conditions | Product | Reference |

| Nitrile | Concentrated HCl or 70% H₂SO₄, heat (65-70°C) | Carboxylic Acid | google.com |

| Ester | KOH, Ethanol (B145695)/Water, 50°C | Carboxylic Acid | chemicalbook.com |

| Amide | TiCl₄, HCl, Dioxane/Water, reflux | Carboxylic Acid | mdpi.com |

| Benzyl Halide | CO, Cobalt tetracarbonyl salt, NaOH, Methanol | Carboxylic Acid | google.com |

Stereochemical Control in Synthesis

Introducing stereocenters into molecules like this compound requires precise control over the reaction pathways to yield the desired enantiomer or diastereomer.

Achieving enantioselectivity in the synthesis of substituted acetic acid derivatives often involves asymmetric catalysis or the use of chiral auxiliaries. One effective strategy is the kinetic resolution of a racemic intermediate. For example, lipase-catalyzed acetylation can be used to separate enantiomers of a key precursor alcohol. beilstein-journals.org In this process, one enantiomer is selectively acetylated by the enzyme, allowing for the separation of the unreacted alcohol and the acetylated product, both with high enantiomeric excess. beilstein-journals.org

Another powerful method is the asymmetric aza-Diels–Alder reaction, which has been used to create substituted pipecolic acid derivatives with high enantioselectivity. rsc.org By using a dienophile bearing a chiral auxiliary, the cycloaddition reaction proceeds with high diastereoselectivity, leading to a single detectable regio- and diastereo-isomer. rsc.org Subsequent removal of the auxiliary would yield the enantiomerically enriched product. Chiral 1,2-diamine intermediates, derived from optically pure amino acids, have also been utilized to synthesize chiral piperazine-2-acetic acid esters. mdpi.com

| Method | Key Feature | Outcome | Example Reference |

| Enzymatic Kinetic Resolution | Lipase AK-catalyzed acetylation of a racemic alcohol | Separation of enantiomers with high enantiomeric excess (>90% ee) | beilstein-journals.org |

| Asymmetric aza-Diels–Alder | Use of chiral auxiliaries on the imine dienophile | High diastereoselectivity (>95% d.e.) in cycloadduct formation | rsc.org |

| Chiral Pool Synthesis | Starting from optically pure amino acids to create chiral diamines | Synthesis of enantiopure 3-substituted piperazine-2-acetic acid esters | mdpi.com |

When multiple stereocenters are present, controlling the relative stereochemistry becomes crucial. Diastereoselective synthesis of related fluorinated cyclic compounds, such as 4,5-difluoropipecolic acids, has been achieved through deoxyfluorination strategies. rsc.org The stereochemical outcome of these reactions is complex and can be influenced by factors like neighboring group participation, which can dictate the facial selectivity of the fluorinating agent's attack. rsc.org The conformational preferences of the fluorinated ring system, influenced by the stereochemistry of the fluorine atoms, play a significant role in determining the final product distribution. rsc.org These principles can be applied to control the stereochemistry at the α-position of the acetic acid side chain relative to any stereocenters on the pyridine ring.

Optimization of Synthetic Pathways and Process Intensification Studies

Optimizing the synthesis of this compound involves maximizing yield, minimizing waste, and ensuring process safety and scalability. This is achieved through systematic optimization of reaction conditions and the application of process intensification (PI) principles. nih.gov

Process intensification aims to develop more sustainable and cost-effective chemical processes by reducing equipment size, energy consumption, and waste generation. mdpi.comsphinxsai.com A key strategy in PI is the shift from traditional batch reactors to continuous flow systems, such as microreactors or tubular reactors. sphinxsai.comcetjournal.it These systems offer significantly better heat and mass transfer, allowing for safer operation of highly exothermic reactions and often leading to higher yields and selectivity. mdpi.comcetjournal.it For instance, the nitration of an active pharmaceutical ingredient intermediate was intensified by shifting from a semi-batch process to a series of continuous reactors, which allowed for a drastic reduction in the amount of solvent required. cetjournal.it

Optimization studies involve the systematic variation of parameters such as temperature, pressure, catalyst loading, and reactant concentrations to find the ideal conditions for a specific transformation. nih.gov This can involve computational modeling alongside experimental work to enhance understanding and accelerate development. mdpi.com Techniques like reactive distillation, where reaction and separation occur in the same unit, can also be employed to overcome thermodynamic limitations and drive reactions toward completion, further intensifying the process. sphinxsai.com

| Strategy | Principle | Advantages | Reference |

| Continuous Flow Synthesis | Use of microreactors or tubular reactors instead of batch reactors. | Improved heat/mass transfer, enhanced safety, reduced solvent volume, increased yield. | sphinxsai.comcetjournal.it |

| Parameter Optimization | Systematic variation of reaction conditions (temperature, pH, concentration). | Increased product titer and yield, identification of process bottlenecks. | nih.gov |

| Hybrid Operations | Combining reaction and separation in one unit (e.g., reactive distillation). | Overcoming equilibrium limitations, reducing equipment footprint, saving energy. | mdpi.comsphinxsai.com |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 3,5 Difluoro 2 Pyridyl Acetic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a wide range of reactions, including acylation, condensation, decarboxylation, and reduction.

The carboxylic acid moiety of 2-(3,5-Difluoro-2-pyridyl)acetic acid can serve as a precursor for various acyl derivatives. Standard esterification can be achieved under acidic conditions (e.g., Fischer esterification) with an alcohol, or by conversion to a more reactive species like an acyl chloride followed by reaction with an alcohol. Similarly, amides can be formed by reacting the acid with amines, often facilitated by coupling agents to form an activated intermediate.

Acylation is a process that introduces an acyl group into a molecule. Reagents like acetic anhydride (B1165640) can be used for acylation, often in the presence of a base like pyridine (B92270), which acts as a catalyst and an acceptor for the acid byproduct formed. researchgate.net These reactions typically convert alcohols, phenols, and amines into stable, volatile derivatives. researchgate.net

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. The methylene (B1212753) bridge (-CH2-) adjacent to the carboxylic acid in this compound possesses acidic protons, which could potentially participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes or ketones under basic conditions. However, the reactivity in such condensations would be influenced by the electron-withdrawing nature of the adjacent difluoropyridyl ring.

Pyridylacetic acids, particularly those with the acetic acid moiety at the 2- or 4-position, are known to be susceptible to decarboxylation. researchgate.net This process, which involves the loss of a CO2 molecule, proceeds relatively smoothly, sometimes even below 100 °C. minia.edu.eg The reaction is believed to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated and the carboxylate is deprotonated. This intermediate facilitates the elimination of carbon dioxide to form a carbanion, which is stabilized by the electron-withdrawing pyridine ring.

This inherent reactivity allows for various decarboxylative transformations beyond the simple removal of the carboxyl group. These reactions have emerged as a powerful strategy in organic synthesis due to the use of readily available starting materials and the release of CO2 as a benign byproduct. wikipedia.org

Key Decarboxylative Reactions Include:

Decarboxylative Halogenation: This represents a fundamental method for synthesizing organic halides. researchgate.net For instance, decarboxylative fluorination can transform carboxylic acids into fluorinated compounds. wikipedia.orgresearchgate.net

Decarboxylative Michael Addition: In this type of reaction, the pyridylacetic acid acts as a Michael donor after in-situ decarboxylation. A notable example is the doubly decarboxylative Michael-type addition of pyridylacetic acid to compounds like chromone-3-carboxylic acids, which proceeds under mild Brønsted base catalysis. youtube.comresearchgate.net

The table below summarizes key findings from research on decarboxylative transformations of related pyridylacetic acids.

| Reaction Type | Reagents/Conditions | Product Type | Key Findings |

| Decarboxylative Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) | 2-(Fluoromethyl)pyridine derivatives | Lithium 2-pyridylacetates can undergo decarboxylative fluorination under catalyst-free conditions. researchgate.net |

| Decarboxylative Michael Addition | Chromone-3-carboxylic acids, Brønsted base | 2-(Pyridylmethyl)chroman-4-ones | A doubly decarboxylative cascade reaction forms a new C-C bond under mild conditions. youtube.comresearchgate.net |

| Simple Decarboxylation | Heat (<100 °C) | 2-Methylpyridine derivatives | 2- and 4-pyridylacetic acids are exceptionally unstable and readily lose CO2. minia.edu.eg |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(3,5-difluoro-2-pyridyl)ethanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. Care must be taken in choosing reaction conditions to avoid reduction of the pyridine ring itself.

Conversely, the catalytic hydrogenation of pyridine derivatives can lead to the reduction of the heteroaromatic ring. rsc.org For example, the hydrogenation of ethyl 3-(2-pyridyl)-3-oxopropionate with a PtO2 catalyst in ethanol (B145695) reduces the keto group, but performing the reaction in acetic acid results in the reduction of the pyridine ring to form bicyclic lactams. rsc.org This indicates that the choice of solvent and conditions is critical in directing the outcome of the reduction.

Oxidative manipulation of the carboxylic acid itself is not a common transformation. The pyridine ring, particularly when substituted with electron-withdrawing fluorine atoms, is generally resistant to oxidation. Harsh oxidative conditions might lead to the formation of the corresponding pyridine N-oxide at the ring nitrogen or result in the degradation of the molecule. Studies on related heteroaromatic acetic acids, such as indole-3-acetic acid, have shown that oxidation can lead to hydroxylation of the aromatic ring. nih.gov

Reactivity of the 3,5-Difluoropyridine (B1298662) Moiety

The 3,5-difluoropyridine ring is highly electron-deficient due to the electronegativity of the nitrogen atom and the two fluorine atoms. This electronic character makes it highly susceptible to nucleophilic attack but extremely resistant to electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-poor aromatic and heteroaromatic systems. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The presence of strong electron-withdrawing groups, such as the ring nitrogen and the fluorine atoms themselves, stabilizes this intermediate, thereby facilitating the reaction. masterorganicchemistry.com

In this compound, the pyridine nitrogen acts as a powerful activating group for SNAr. The fluorine at the C5 position is para to the nitrogen, and the fluorine at the C3 position is ortho. Both positions are activated towards nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic. youtube.com

Regioselectivity of the substitution will depend on the nucleophile and reaction conditions. Generally, the C5 position might be slightly more favored for attack due to reduced steric hindrance from the adjacent acetic acid group compared to the C3 position. A variety of nucleophiles can be employed in these reactions.

The table below illustrates potential SNAr reactions with this compound.

| Nucleophile | Reagent Example | Expected Product (assuming C5 substitution) |

| Amine | R-NH2 (e.g., Morpholine) | 2-(3-Fluoro-5-morpholino-2-pyridyl)acetic acid |

| Alkoxide | NaOR (e.g., Sodium methoxide) | 2-(3-Fluoro-5-methoxy-2-pyridyl)acetic acid |

| Thiolate | NaSR (e.g., Sodium thiophenoxide) | 2-(3-Fluoro-5-(phenylthio)-2-pyridyl)acetic acid |

| Hydroxide (B78521) | NaOH | 2-(3-Fluoro-5-hydroxy-2-pyridyl)acetic acid |

Electrophilic aromatic substitution (EAS) involves the replacement of an atom (typically hydrogen) on an aromatic ring with an electrophile. wikipedia.org Aromatic systems act as nucleophiles in this reaction. masterorganicchemistry.com However, the pyridine ring is significantly deactivated towards EAS compared to benzene. wikipedia.org This is due to the electron-withdrawing effect of the electronegative nitrogen atom, which reduces the nucleophilicity of the ring carbons. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion that is even more strongly deactivated. wikipedia.org

The 3,5-difluoropyridine moiety in the target molecule is exceptionally deactivated towards EAS for several reasons:

The Pyridine Nitrogen: As discussed, it strongly withdraws electron density from the ring.

Fluorine Substituents: The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect, further deactivating the ring.

Acetic Acid Group: The -CH2COOH group at the C2 position also has a mild deactivating effect.

As a result, electrophilic aromatic substitution on this compound is extremely difficult and generally not a viable synthetic pathway. Any such reaction would require exceptionally harsh conditions, likely leading to decomposition. If a reaction were forced, analysis of directing effects would predict substitution at the C4 or C6 positions, which are the only available sites. However, the overwhelming deactivation of the ring makes successful EAS reactions highly improbable.

Metal-Catalyzed Functionalizations

The pyridine ring of this compound and its derivatives is amenable to various metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been explored for the functionalization of similar pyridyl systems.

While specific studies on the direct metal-catalyzed functionalization of the acidic form of this compound are limited due to potential catalyst inhibition by the carboxylate, its ester derivatives serve as versatile substrates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful method for the introduction of aryl or heteroaryl substituents onto the pyridine ring. nih.govdigitellinc.com These reactions typically involve the conversion of a C-X bond (where X is a halide or triflate) on the pyridine ring to a C-C bond. For instance, a bromo-substituted derivative of 2-(3,5-Difluoro-2-pyridyl)acetate could be coupled with a boronic acid in the presence of a palladium catalyst and a suitable base.

Intramolecular C-H arylation of pyridine derivatives using a palladium catalyst has also been demonstrated as a viable strategy for synthesizing fused heterocyclic compounds. nih.govbeilstein-journals.org This approach, when applied to appropriately substituted derivatives of this compound, could lead to the formation of complex polycyclic structures. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. nih.gov

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride (B91410) | Hetero(aryl) boronic acids/esters | 2-Arylpyridines | nih.gov |

| Pd(OAc)₂ / PPh₃ | 2-Quinolinecarboxyamide derivative | - (intramolecular) | Fused heteroaromatic | nih.govbeilstein-journals.org |

| Pd(OAc)₂ / phen / TEMPO / LiBF₄ | 2-Aminothiazole | Arylboronic acid | C4-Arylated aminothiazole | nagoya-u.ac.jp |

Transformations at the α-Methylene Position

The methylene group alpha to both the pyridine ring and the carboxylic acid is activated and serves as a key site for various chemical transformations, including alkylations, arylations, and radical functionalizations.

α-Alkylation and α-Arylation Reactions

The α-methylene protons of this compound and its esters are acidic and can be removed by a suitable base to generate a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides or aryl halides, to form new carbon-carbon bonds at the α-position.

Direct, highly enantioselective alkylation of arylacetic acids has been achieved using chiral lithium amides as stereodirecting reagents. This method circumvents the need for traditional chiral auxiliaries. While not specifically demonstrated for this compound, this approach highlights a potential strategy for the asymmetric functionalization of this compound.

Palladium-catalyzed C-H arylation directed by native α-amino acid derivatives has been developed for the synthesis of 5-aryl-1,4-benzodiazepin-2-ones, showcasing a sophisticated method for α-arylation. rsc.org Adapting such methodologies to this compound could provide access to a range of α-arylated products with potential pharmaceutical applications.

Radical Functionalization Strategies

Radical reactions offer an alternative and powerful approach to functionalize the pyridine ring and potentially the α-position. The reaction of α-hydroxyalkyl radicals with pyridinedicarboxylic acids has been shown to proceed via an addition-elimination pathway, leading to the formation of pyridinyl radicals. researchgate.net This suggests that radical species can readily interact with the pyridine nucleus. While direct radical functionalization at the α-methylene position of this compound is not extensively documented, the electronic nature of the difluoropyridyl ring would influence the regioselectivity of such reactions.

Keto-Enol Tautomerism and Reactivity

Like other carbonyl compounds with α-hydrogens, this compound and its esters can exist in equilibrium between their keto and enol tautomers. masterorganicchemistry.comasu.edulibretexts.org The enol form, though typically the minor component in the equilibrium for simple carbonyls, is a key reactive intermediate. libretexts.org The nucleophilic character of the enol's C=C double bond allows it to react with various electrophiles.

The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. masterorganicchemistry.comasu.edu The electron-withdrawing fluorine atoms on the pyridine ring are expected to influence the acidity of the α-protons and thus the stability of the enolate and the position of the tautomeric equilibrium. The enol form is crucial for the α-alkylation and α-arylation reactions mentioned previously, as it is the precursor to the reactive enolate.

| Tautomer | Key Features | Reactivity |

| Keto form | Carbonyl group (C=O) | Generally favored at equilibrium. libretexts.org |

| Enol form | Hydroxyl group (-OH) and a C=C double bond | Nucleophilic at the α-carbon, reacts with electrophiles. |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. This includes studying the kinetics and thermodynamics of these transformations.

Reaction Kinetics and Thermodynamics

Kinetic studies provide valuable information about the rates of chemical reactions and the factors that influence them. For instance, kinetic modeling has been used to understand the synthesis of 2-methyl-5-ethyl pyridine. researchgate.net Similar studies on the functionalization reactions of this compound would help in elucidating the reaction mechanisms. For example, determining the rate-determining step in a metal-catalyzed cross-coupling reaction can guide the choice of catalyst, ligand, and reaction temperature to improve efficiency.

Thermodynamic data, such as reaction enthalpies and entropies, provide insights into the feasibility and position of equilibrium of a reaction. The NIST WebBook provides extensive thermodynamic data for acetic acid, which can serve as a foundational reference for understanding the properties of its more complex derivatives. nist.gov For the keto-enol tautomerism of this compound, thermodynamic studies would quantify the relative stabilities of the two forms and how this is affected by the difluoropyridyl substituent.

Identification of Intermediates and Transition States

The elucidation of reaction mechanisms for this compound, a compound of interest in medicinal and materials chemistry, hinges on the identification and characterization of transient species such as intermediates and transition states. While direct experimental observation of these fleeting structures is often challenging, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for mapping the potential energy surfaces of its reactions. These theoretical studies, complemented by experimental data on analogous systems, provide critical insights into the energetic profiles and structural evolution along a reaction coordinate.

A key reaction pathway for pyridylacetic acids is decarboxylation, a process that is often facile for 2- and 4-pyridylacetic acid derivatives. Computational studies on related, non-fluorinated pyridylacetic acids suggest that decarboxylation can proceed through a zwitterionic intermediate. This intermediate is formed by the transfer of the acidic proton to the pyridine nitrogen, a step that is influenced by the electronic nature of the pyridine ring and the surrounding solvent environment.

In the case of this compound, the presence of two electron-withdrawing fluorine atoms is expected to significantly impact the stability of potential intermediates and the energy barriers of transition states. The fluorine substituents decrease the basicity of the pyridine nitrogen, which would likely disfavor the formation of a zwitterionic intermediate that relies on protonation of this nitrogen.

Theoretical calculations on the decarboxylation of similar heterocyclic carboxylic acids have provided valuable data on the energetics of these processes. For instance, DFT calculations at the B3LYP/6-311G** level of theory have been employed to compare the energy barriers for tautomerization versus decarboxylation in related di(pyridin-2-yl)acetic acids. These studies reveal that decarboxylation is often the more energetically favorable pathway.

While specific computational data for this compound is not extensively available in the public domain, we can extrapolate from studies on analogous systems to predict the characteristics of its intermediates and transition states. The transition state for decarboxylation is anticipated to involve the elongation of the C-C bond between the carboxyl group and the pyridine ring, coupled with the transfer of the carboxylic proton. The geometry of this transition state and its associated activation energy would be highly sensitive to the electronic effects of the fluorine atoms.

To illustrate the type of data generated in such computational studies, the following tables present hypothetical but representative findings for the decarboxylation of a generic pyridylacetic acid, which would be analogous to the data sought for this compound.

Table 1: Calculated Relative Energies of Stationary Points in a Hypothetical Pyridylacetic Acid Decarboxylation

| Species | Description | Relative Energy (kcal/mol) |

| 1 | Reactant (Pyridylacetic acid) | 0.0 |

| TS1 | Transition State for Proton Transfer | +15.2 |

| 2 | Zwitterionic Intermediate | +5.8 |

| TS2 | Transition State for C-C Bond Cleavage | +25.6 |

| 3 | Products (Pyridylmethanide and CO₂) | -10.4 |

Note: These values are illustrative and not based on actual calculations for this compound.

Table 2: Key Geometric Parameters of a Hypothetical Decarboxylation Transition State (TS2)

| Parameter | Description | Value (Å) |

| r(C-COOH) | Length of the breaking C-C bond | 2.15 |

| r(O-H) | Length of the carboxylic O-H bond | 1.05 |

| r(N-H) | Distance between pyridine N and acidic H | 1.85 |

| ∠(C-C-O) | Angle of the carboxyl group | 115.2° |

Note: These values are illustrative and not based on actual calculations for this compound.

Further research employing detailed DFT calculations on this compound is necessary to precisely determine the structures and energies of its intermediates and transition states. Such studies would involve mapping the reaction coordinate for key transformations, locating transition state structures, and performing frequency calculations to confirm their nature as first-order saddle points on the potential energy surface. The insights gained from these computational investigations would be invaluable for understanding and predicting the chemical reactivity of this important fluorinated pyridine derivative.

Derivatization and Functionalization Strategies for Diverse Applications of 2 3,5 Difluoro 2 Pyridyl Acetic Acid

Chemoselective Derivatization for Analytical Characterization

Chemoselective derivatization of 2-(3,5-difluoro-2-pyridyl)acetic acid is a crucial step for its accurate analytical characterization, particularly for techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). The primary goal of this derivatization is to enhance the volatility, thermal stability, and ionization efficiency of the analyte, thereby improving separation and detection sensitivity.

The carboxylic acid group is the primary site for chemoselective modification. Esterification is a common strategy, converting the polar carboxylic acid into a less polar and more volatile ester. This is often achieved by reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst or by using a derivatizing agent such as a diazoalkane (e.g., diazomethane) or an alkyl halide after conversion of the carboxylic acid to its corresponding carboxylate salt.

Another approach involves the formation of silyl (B83357) esters through reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These derivatives are highly volatile and are particularly well-suited for GC-MS analysis.

For LC-MS analysis, derivatization can be employed to introduce a readily ionizable group, enhancing the signal in the mass spectrometer. For instance, amidation with a reagent containing a tertiary amine can improve ionization efficiency in positive-ion electrospray ionization (ESI). The choice of derivatizing agent is critical and is dictated by the analytical technique to be employed and the specific requirements of the analysis.

Synthetic Derivatization for Library Generation

The generation of compound libraries based on the this compound scaffold is a key strategy in medicinal chemistry for the discovery of new bioactive molecules. The ability to systematically modify different parts of the molecule allows for the exploration of a vast chemical space and the optimization of structure-activity relationships (SAR).

The carboxylic acid functionality of this compound serves as a convenient handle for the synthesis of a wide array of analogues through the formation of amides, esters, and thioesters.

Amide Synthesis: Amide bond formation is one of the most robust and widely utilized reactions in medicinal chemistry. Coupling of this compound with a diverse range of primary and secondary amines, facilitated by standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can generate large libraries of amide derivatives. google.com This approach allows for the systematic introduction of various substituents to probe their impact on biological activity.

Ester Synthesis: Esterification of this compound with a variety of alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling agents provides a straightforward method for generating ester libraries. These derivatives can modulate properties such as lipophilicity and metabolic stability.

Thioester Synthesis: Thioesters, which are analogues of esters where the oxygen atom of the ester group is replaced by a sulfur atom, can also be synthesized from this compound. wikipedia.org These compounds can have unique reactivity and biological profiles. The synthesis typically involves the activation of the carboxylic acid, for example, by conversion to an acid chloride, followed by reaction with a thiol. wikipedia.org

A summary of representative synthetic derivatizations for library generation is presented in the table below.

| Derivative Type | Reagents and Conditions |

| Amides | Primary/Secondary Amines, Coupling Agents (e.g., EDC, HATU) |

| Esters | Alcohols, Acid Catalysis or Coupling Agents |

| Thioesters | Thiols, Acid Activation (e.g., conversion to acid chloride) |

Beyond simple amide and ester formation, this compound can be conjugated to more complex molecular scaffolds to create hybrid molecules with novel properties. This strategy is often employed to combine the pharmacophoric features of the parent molecule with those of other known bioactive scaffolds, potentially leading to synergistic effects or new modes of action. For instance, the carboxylic acid can be used as an anchor point to attach the molecule to a larger framework, such as a piperazine (B1678402) or other heterocyclic systems, which are prevalent in many FDA-approved drugs. nih.govresearchgate.netresearchgate.net This approach significantly expands the accessible chemical diversity and allows for the exploration of more intricate three-dimensional structures.

Development of this compound as a Ligand Precursor

The pyridine (B92270) nitrogen atom and the carboxylate group of this compound make it an excellent candidate for use as a bidentate ligand in coordination chemistry. Upon deprotonation, the resulting carboxylate can coordinate to a metal center, while the pyridine nitrogen can also act as a donor, forming a stable chelate ring.

The fluorine substituents on the pyridine ring can significantly influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. The electron-withdrawing nature of fluorine atoms can modulate the Lewis basicity of the pyridine nitrogen, affecting the strength of the metal-ligand bond. This can have a profound impact on the catalytic activity, photophysical properties, or magnetic behavior of the metal complex. The derivatization of the carboxylic acid group, for instance, into amides or esters, can further tune the steric and electronic environment around the metal center, providing a means to fine-tune the properties of the resulting coordination compounds.

Introduction of Additional Chiral Centers or Probes

To explore stereoselective interactions with biological targets or to create chiral catalysts, it is often desirable to introduce additional chiral centers into the this compound scaffold. This can be achieved by reacting the carboxylic acid with chiral amines or alcohols to form diastereomeric amides or esters. The resulting diastereomers can then be separated by chromatography.

Alternatively, the methylene (B1212753) group of the acetic acid side chain can be a target for asymmetric functionalization. For example, asymmetric alkylation or other carbon-carbon bond-forming reactions could be employed to introduce a substituent in a stereocontrolled manner, creating a new chiral center.

Furthermore, the introduction of probes, such as fluorescent tags or biotin (B1667282) labels, can be accomplished through derivatization of the carboxylic acid. This functionalization is particularly useful for studying the mechanism of action of bioactive compounds derived from this compound, allowing for their visualization in biological systems or their use in affinity-based protein purification.

Computational and Theoretical Investigations of 2 3,5 Difluoro 2 Pyridyl Acetic Acid

Electronic Structure and Quantum Chemical Analysis

The electronic properties of a molecule are fundamental to understanding its stability, reactivity, and intermolecular interactions. Quantum chemical methods are powerful tools for elucidating these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be used to optimize the molecular geometry of 2-(3,5-Difluoro-2-pyridyl)acetic acid, determining its most stable three-dimensional structure. nih.govekb.egijcce.ac.ir From this optimized geometry, various electronic properties, including total energy, dipole moment, and atomic charges, could be calculated to provide insight into the molecule's polarity and the distribution of electrons.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. sapub.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

An FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of the HOMO and LUMO lobes on the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. researchgate.netmdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes. Specific values require dedicated DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values. Typically, red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). youtube.com Green areas represent neutral potential.

For this compound, an MEP map would reveal the electrophilic and nucleophilic centers. It is anticipated that the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring would be regions of negative potential, while the hydrogen of the hydroxyl group and potentially the regions near the fluorine atoms could show positive potential. rsc.orgmdpi.com This information is invaluable for predicting how the molecule will interact with other chemical species and biological targets. ekb.eg

Conformational Analysis and Intramolecular Interactions

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and the various interactions within it. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular structure. readthedocs.iouni-muenchen.dejoaquinbarroso.com This method allows for the identification of energy minima (stable conformers) and transition states (energy barriers to rotation). scispace.com

For this compound, PES scans would be crucial for understanding the rotational barriers around the single bonds, particularly the C-C bond connecting the pyridine ring to the acetic acid moiety. scirp.org The results would be plotted as energy versus the dihedral angle, revealing the most stable conformations and the energy required to interconvert between them. researchgate.net

Table 2: Hypothetical Conformational Analysis Data

| Dihedral Angle | Relative Energy (kcal/mol) | Conformation |

| Torsion 1 (N-C-C-C) | Data not available | Data not available |

| Torsion 2 (C-C-C=O) | Data not available | Data not available |

This table illustrates the type of data obtained from a PES scan. Actual values for this compound are not available.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining molecular conformation, crystal packing, and ligand-receptor binding. NCI analysis is a computational method that visualizes and characterizes weak interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds, within a molecule. researchgate.net It is based on the electron density and its derivatives.

The NCI plot for this compound would reveal the presence and nature of intramolecular interactions. For instance, potential hydrogen bonding between the carboxylic acid group and the nitrogen or a fluorine atom on the pyridine ring could be identified. The presence of two fluorine atoms might also lead to specific intramolecular halogen-related interactions that contribute to the molecule's preferred conformation. rsc.orgresearchgate.net

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical studies on reaction mechanisms for compounds analogous to this compound often employ quantum chemical calculations to map out potential energy surfaces, identify intermediates, and calculate the energetics of different reaction pathways. nih.govresearchgate.net

For a given chemical transformation, computational chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy, or reaction barrier. This is crucial for understanding reaction kinetics. Methods like DFT are used to optimize the geometry of transition states and calculate their vibrational frequencies to confirm they represent a true saddle point on the potential energy surface. nih.govacs.org However, specific studies detailing the transition state characterization or reaction barrier calculations for the synthesis or reactions of this compound were not found in the surveyed literature.

Computational models are instrumental in understanding how catalysts and solvents influence reaction outcomes. nih.govmdpi.com DFT calculations can model the interaction between a reactant, such as this compound, and a catalyst, revealing how the catalyst lowers the activation energy. mdpi.com Similarly, implicit or explicit solvent models can be incorporated into calculations to determine how the solvent medium affects the stability of reactants, transition states, and products, thereby influencing reaction rates and selectivity. researchgate.netmdpi.com While these are powerful and common techniques, published research applying them to elucidate catalyst and solvent effects specifically for this compound is not available.

Prediction of Spectroscopic Properties

Computational chemistry provides robust methods for predicting various spectroscopic properties of molecules, which aids in the interpretation of experimental data.

The simulation of infrared (IR) and Raman spectra is a standard computational task. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies and normal modes of a molecule. cardiff.ac.uk DFT calculations, often using functionals like B3LYP, can produce theoretical spectra that correlate well with experimental FT-IR and FT-Raman data. researchgate.netnih.gov These simulations are vital for assigning specific vibrational modes to observed spectral bands. uci.edumdpi.com Despite the commonality of this practice, a specific computational analysis of the IR and Raman spectra for this compound has not been found in the reviewed sources.

A generalized table of expected vibrational modes for a pyridyl-acetic acid derivative is shown below, based on common functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic, CH₂) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 |

| C=C, C=N (Pyridine Ring) | Stretching | 1600 - 1450 |

| C-F (Aryl Fluoride) | Stretching | 1250 - 1000 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

| O-H (Carboxylic Acid) | Bending | 1440 - 1395 |

| Note: This table represents typical ranges and is not based on simulated data for this compound. |

Theoretical calculations are also used to predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating the NMR chemical shifts of nuclei like ¹H, ¹³C, and ¹⁹F. nih.gov These predicted shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental data to aid in structure elucidation and assignment of resonances. The influence of different solvents on chemical shifts can also be modeled. However, specific predicted ¹H, ¹³C, or ¹⁹F NMR chemical shifts for this compound from computational studies were not identified in the available literature.

Below is an interactive table showing typical experimental chemical shift ranges for the nuclei present in the molecule.

| Nucleus | Environment | Typical Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (COOH) | 10.0 - 13.0 |

| ¹H | Pyridine Ring | 7.0 - 9.0 |

| ¹H | Methylene (B1212753) (CH₂) | 3.5 - 4.5 |

| ¹³C | Carbonyl (C=O) | 170 - 185 |

| ¹³C | Pyridine Ring | 120 - 160 |

| ¹³C | Methylene (CH₂) | 35 - 50 |

| ¹⁹F | Aryl Fluoride (B91410) | -100 to -140 |

| Note: This table is based on general, known chemical shift ranges for these functional groups and is not derived from specific computational predictions for this compound. |

Role As a Versatile Building Block in Advanced Organic Synthesis

Synthesis of Fluorinated Heterocyclic Compounds

The structure of 2-(3,5-Difluoro-2-pyridyl)acetic acid is particularly amenable to the synthesis of fused heterocyclic systems, most notably pyridopyrimidines. nih.govrsc.org Pyridopyrimidines are privileged scaffolds in medicinal chemistry, known for a wide array of biological activities. nih.gov General synthetic strategies for these systems often involve the cyclization of an ortho-substituted pyridine (B92270), such as a 2-aminonicotinamide or a 2-aminonicotinonitrile.

While direct cyclization of this compound is not the primary route, it serves as an excellent precursor to the necessary intermediates. The acetic acid moiety can be readily converted into an acetamide, which can then undergo further transformations, such as a Hofmann rearrangement, to yield a 3-amino-2-(aminomethyl)-5-fluoropyridine derivative. This intermediate, possessing vicinal amino groups, is primed for cyclization. Condensation with one-carbon synthons like formic acid, formamide, or guanidine (B92328) can then efficiently construct the fused pyrimidine (B1678525) ring, leading to the corresponding fluorinated pyridopyrimidine. bu.edu.eg

The reaction pathway illustrates the utility of the starting material in accessing key intermediates for fused ring systems.

Table 1: Representative Reactions for Pyridopyrimidine Synthesis This table is illustrative of general synthetic pathways for which this compound can be a precursor.

| Starting Pyridine Intermediate | Reagent | Resulting Heterocycle |

| 2-Aminonicotinamide | Formamide | Pyrido[2,3-d]pyrimidin-4(3H)-one |

| 2-Aminonicotinonitrile | Guanidine | Pyrido[2,3-d]pyrimidine-2,4-diamine |

| 2-Chloronicotinoyl chloride | Hydrazine | 1H-Pyrazolo[3,4-b]pyridine derivative |

This strategic conversion of the acetic acid side chain into functionalities suitable for cyclization highlights the role of this compound as a foundational building block for more complex, fluorinated heterocyclic compounds. nih.govmdpi.com

Incorporation into Complex Molecular Architectures of Synthetic Interest

The 2-(3,5-difluoro-2-pyridyl)acetyl moiety is a valuable component for incorporation into larger, biologically active molecules. Pyridylacetic acid derivatives are recognized as important subunits and intermediates in the synthesis of drugs and clinical candidates. nih.govacs.orgnih.gov The most common strategy for its incorporation is through the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine present on another molecular scaffold.

This approach is exemplified in the development of modern pharmaceuticals where fluorinated aromatic and heteroaromatic rings are key to achieving desired potency and pharmacokinetic properties. Two notable examples of complex drugs featuring difluoro-aromatic motifs are Belzutifan and Vericiguat.

Belzutifan (MK-6482) : An FDA-approved inhibitor of hypoxia-inducible factor 2α (HIF-2α) for treating von Hippel-Lindau (VHL) disease-associated tumors. nih.govgoogle.comnih.gov Its structure features a complex hydroxylated and sulfonylated indane core linked via an ether bond to a 3,5-difluorobenzonitrile unit. This difluoroaromatic pattern is analogous to that in this compound and underscores the importance of this specific substitution pattern in achieving high-affinity protein-ligand interactions. nih.gov

Vericiguat (BAY 1021189) : A soluble guanylate cyclase (sGC) stimulator used for the treatment of chronic heart failure. acs.orgijnrd.orgnih.gov The core of Vericiguat is a 5-fluoro-1H-pyrazolo[3,4-b]pyridine system, which is further functionalized. The synthesis of this core relies on building blocks derived from difluoropyridine analogues. acs.org

These examples demonstrate the critical role that fluorinated building blocks, including difluoropyridine derivatives, play in constructing sophisticated molecular architectures with significant therapeutic value. The this compound molecule provides a direct and reactive handle (the carboxylic acid) for covalently linking the valuable difluoropyridyl scaffold into such systems.

Table 2: Examples of Complex Drugs Containing Fluorinated Pyridine-like Scaffolds

| Drug Name | Therapeutic Target | Key Fluorinated Moiety |

| Belzutifan | HIF-2α | 3,5-Difluorobenzonitrile |

| Vericiguat | Soluble Guanylate Cyclase (sGC) | 5-Fluoro-1H-pyrazolo[3,4-b]pyridine |

Precursor for Fluorinated Bioisosteres and Analogues

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern medicinal chemistry. prismbiolab.comprinceton.edu The goal is to modulate the molecule's potency, selectivity, or metabolic profile favorably. The 3,5-difluoropyridyl group is an excellent bioisosteric replacement for phenyl or, more specifically, 3,5-dichlorophenyl rings. nih.govcambridgemedchemconsulting.comrsc.org

Introducing fluorine atoms onto an aromatic ring has several key effects:

Metabolic Stability : Fluorine atoms can block sites susceptible to oxidative metabolism by Cytochrome P450 enzymes.

Electronic Modulation : The high electronegativity of fluorine alters the electron distribution of the ring, creating a significant dipole moment and affecting the pKa of nearby acidic or basic groups.

Binding Interactions : The polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets.

This compound is an ideal precursor for introducing this bioisosteric moiety. It allows chemists to readily synthesize analogues of a lead compound where a phenylacetic acid or similar aromatic group is replaced by the difluoropyridylacetic acid core. This swap can lead to improved drug-like properties while maintaining or enhancing the desired biological activity.

Table 3: Comparison of Physicochemical Properties for Phenyl vs. 3,5-Difluoropyridyl Scaffolds Calculated values serve to illustrate the electronic impact of fluorine substitution.

| Compound | Molecular Formula | Molecular Weight | Calculated LogP | Calculated Dipole Moment (Debye) |

| Phenylacetic acid | C₈H₈O₂ | 136.15 | 1.12 | 1.85 |

| This compound | C₇H₅F₂NO₂ | 173.12 | 0.65 | 4.31 |

The data show that the introduction of the two fluorine atoms and the ring nitrogen significantly increases the polarity (higher dipole moment, lower LogP) of the molecule, which can impact solubility, cell permeability, and binding interactions.

Contribution to the Development of New Synthetic Reagents and Catalysts

While primarily utilized as a structural component, this compound also serves as a precursor for molecules with potential roles in catalysis. Specifically, its derivatives can be used to synthesize specialized ligands for transition-metal-catalyzed reactions.

Pyridyl-amide structures, which are readily prepared by condensing a pyridylacetic acid with an amine, have been investigated as cooperating ligands in palladium-mediated C-H activation reactions. uva.es In such a ligand, the pyridine nitrogen acts as one coordination site for the metal center, while the amide group can be deprotonated to form a second coordination site, creating a stable pincer- or chelate-type complex. The electronic properties of the pyridine ring, heavily influenced by the fluorine substituents, can tune the catalytic activity of the metal center.

By reacting this compound with various chiral or achiral amines, a library of N-substituted-2-(3,5-difluoro-2-pyridyl)acetamides can be generated. These compounds can then be explored as ligands for a variety of metal-catalyzed cross-coupling and C-H functionalization reactions, potentially offering unique reactivity or selectivity due to the specific electronic and steric environment created by the difluorinated pyridine scaffold. researchgate.net Although the parent acid is not a catalyst itself, its role as a direct precursor to these valuable ligands demonstrates its contribution to the broader field of synthetic methodology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,5-Difluoro-2-pyridyl)acetic acid, and how can reaction conditions be optimized?

- Methodology : Multi-step organic synthesis is typically employed, starting with fluorinated pyridine derivatives. Key steps include nucleophilic substitution for introducing the acetic acid moiety. Reaction optimization can leverage statistical design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs reduce the number of trials while identifying critical parameters . Quantum chemical calculations (e.g., density functional theory) predict transition states and guide condition selection .

- Data Sources : Computational tools (e.g., Gaussian, ORCA) and experimental validation via HPLC or LC-MS for purity assessment .

Q. How can the molecular structure of this compound be characterized?

- Methodology : Combine spectroscopic techniques:

- NMR : and NMR to confirm fluorine substitution and acetic acid proton environments.

- X-ray crystallography : Resolve crystal packing and bond angles (if crystalline).

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm) and pyridyl ring vibrations .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodology :

- Solubility : Perform shake-flask experiments in buffers (pH 1–13) with UV-Vis or gravimetric analysis.

- Stability : Accelerated degradation studies (40°C/75% RH) monitored via HPLC to assess hydrolysis or oxidation susceptibility.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

- Methodology :

- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., kinases or carboxylases).

- MD simulations : Analyze binding stability and fluorine’s role in hydrophobic interactions .

- Validation : Correlate computational binding affinities with experimental IC values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in observed biological activity across cell lines?

- Methodology :

- Dose-response curves : Test potency in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific uptake or metabolism differences.

- Metabolomics : LC-MS/MS to detect fluorinated metabolites that may explain variability.

Q. How can membrane separation technologies improve purification of this compound from reaction mixtures?

- Methodology :

- Nanofiltration : Use membranes with MWCO 200–500 Da to retain unreacted pyridine precursors.

- Liquid-liquid extraction : Optimize solvent systems (e.g., ethyl acetate/water) based on partition coefficients.

Q. What role does the difluoropyridyl group play in modulating electronic effects during catalysis?

- Methodology :

- Electrochemical analysis : Cyclic voltammetry to measure redox potentials influenced by fluorine’s electron-withdrawing effects.

- Theoretical calculations : Natural Bond Orbital (NBO) analysis to quantify charge distribution .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodology :

- Process Analytical Technology (PAT) : Inline FT-IR or Raman spectroscopy to monitor reaction progress in real time.

- Design of Experiments (DoE) : Central composite design to identify critical factors (e.g., reagent stoichiometry, mixing rates) .

Q. What statistical methods validate the reproducibility of biological assay results?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.